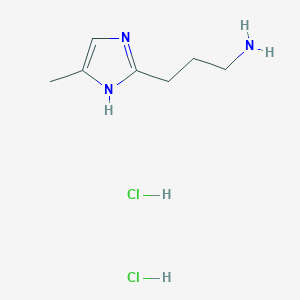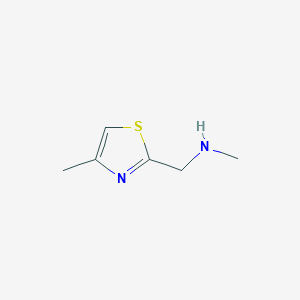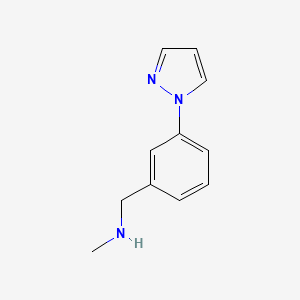
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Descripción general
Descripción
The compound "3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various imidazole derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of imidazole derivatives can involve multicomponent reactions, as seen in the synthesis of 4-[(2-pyridyl)methyl]aminofuran derivatives through the reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates . Another approach involves cyclization reactions, as demonstrated in the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position, which were later elaborated to give primary amines . Additionally, the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines through consecutive reactions with primary amines has been reported .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be investigated using various experimental and theoretical techniques. For instance, the molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was studied using FT-IR, FT-Raman, NMR, and DFT calculations, revealing coherence between theoretical and experimental values and providing insights into vibrations, geometrical parameters, and chemical activity regions .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For example, 5-amino-4-(cyanoformimidoyl)-1H-imidazole reacts with ketones and aldehydes to give 6-carbamoyl-1,2-dihydropurines and related structures . The reactivity of these compounds can lead to the formation of diverse structures with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be characterized by spectroscopic methods and theoretical calculations. The study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine provided information on molecular stability, charge localization, dipole moment, polarizability, and hyperpolarizability, which are important for understanding the compound's behavior in biological systems . Additionally, the synthesis and characterization of various imidazole derivatives, including their FT-IR and NMR spectra and physical properties, contribute to the understanding of these compounds .
Aplicaciones Científicas De Investigación
- Summary of the Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific derivative of imidazole being used and the biological activity being targeted. For example, one study synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated their antioxidant potential using DPPH assay .
- Results or Outcomes : The results or outcomes also depend on the specific derivative of imidazole and the biological activity being targeted. In the aforementioned study, the synthesized compounds showed good scavenging potential compared to ascorbic acid .
-
- Summary of the Application : Imidazole is a key component of some vital biological molecules. For instance, it forms the core of the amino acid histidine and is part of purine, a component of DNA .
- Results or Outcomes : The presence of imidazole in these molecules contributes to their function in biological systems .
-
- Summary of the Application : Imidazole derivatives can be used in the synthesis of pH-sensitive polyaspartamide derivatives and the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
- Methods of Application or Experimental Procedures : The specific methods of synthesis can vary widely depending on the specific derivative of imidazole being used and the desired properties of the resulting polymer .
- Results or Outcomes : The resulting polymers can have a variety of applications, including drug delivery systems, due to their pH-sensitive properties .
-
- Summary of the Application : Imidazole derivatives have been used as Interleukin-1 Receptor-Associated-Kinase-1/4 Inhibitors .
- Methods of Application or Experimental Procedures : These inhibitors can be used in various phosphorylation and dephosphorylation applications .
- Results or Outcomes : The use of these inhibitors can help control the activity of Interleukin-1 Receptor-Associated-Kinase-1/4, which can have implications in various biological processes .
-
- Summary of the Application : Imidazole derivatives are used in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of synthesis can vary widely depending on the specific derivative of imidazole being used and the desired properties of the resulting compound .
- Results or Outcomes : The resulting compounds can have a variety of applications in different fields, including drug development, material science, and more .
-
- Summary of the Application : Imidazole derivatives are used in the development of various drugs . For example, clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- Methods of Application or Experimental Procedures : The specific methods of drug development can vary widely depending on the specific derivative of imidazole being used and the desired therapeutic effect .
- Results or Outcomes : The resulting drugs can have a variety of therapeutic effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
- Summary of the Application : Imidazole derivatives are used in the development of various materials . For example, 1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives. It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
- Methods of Application or Experimental Procedures : The specific methods of material development can vary widely depending on the specific derivative of imidazole being used and the desired properties of the resulting material .
- Results or Outcomes : The resulting materials can have a variety of applications, including drug delivery systems, due to their pH-sensitive properties .
Safety And Hazards
Propiedades
IUPAC Name |
3-(5-methyl-1H-imidazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6-5-9-7(10-6)3-2-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPSSCDSLGMNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535021 | |
| Record name | 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride | |
CAS RN |
732205-71-9 | |
| Record name | 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 2-[1-(bromomethyl)cyclopropyl]acetate](/img/structure/B3022312.png)

![2-Methyl-3-[(methylamino)methyl]pyridine](/img/structure/B3022315.png)

![1-[(4-Methylphenyl)methyl]-3-phenylthiourea](/img/structure/B3022323.png)
![[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B3022324.png)

